molecular formula C10H6F3NO2 B1309331 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid CAS No. 883541-39-7

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Cat. No.: B1309331
CAS No.: 883541-39-7
M. Wt: 229.15 g/mol
InChI Key: PISPPXUYIZNQMU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is a compound that belongs to the class of indole derivatives, characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 2nd position of the indole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The exact pathways involved depend on the specific application and target molecule.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISPPXUYIZNQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405627
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883541-39-7, 172216-98-7
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research abstract mentions "Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study." Could you elaborate on how these methods contribute to understanding the compound's interaction with aromatase and its potential inhibitory effects?

A1: Absolutely. The research utilizes a multifaceted approach to investigate the compound's potential as an aromatase inhibitor:

  • Spectroscopic analysis, likely including techniques like NMR and IR spectroscopy, helps determine the compound's structure and properties. []
  • Electronic structure calculations, often performed using computational chemistry methods, provide insights into the compound's electron distribution, reactivity, and interactions with other molecules. []
  • Molecular docking simulations predict how the compound might bind to the aromatase enzyme's active site, offering insights into the potential for inhibition. []
  • Molecular dynamics simulations go a step further by simulating the compound's movement and interactions with aromatase over time. This helps assess the stability of the binding interaction and provides a more dynamic understanding of the inhibition process. []

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